Isobergapten

Description

This compound has been reported in Heracleum dissectum, Heracleum moellendorffii var. paucivittatum, and other organisms with data available.

This compound is a furocoumarin. Furocoumarins, are phototoxic and photocarcinogenic. They intercalate DNA and photochemically induce mutations. Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits. The levels of furocoumarins present in our diets, while normally well below that causing evident acute phototoxicity, do cause pharmacologically relevant drug interactions. Some are particularly active against cytochrome P450s. For example, in humans, bergamottin and dihydroxybergamottin are responsible for the 'grapefruit juice effect', in which these furanocoumarins affect the metabolism of certain drugs.

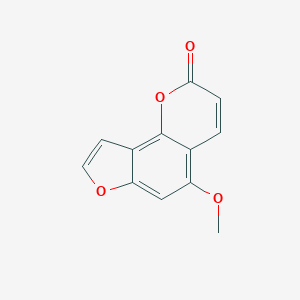

Structure

3D Structure

Properties

IUPAC Name |

5-methoxyfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-9-6-10-8(4-5-15-10)12-7(9)2-3-11(13)16-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSPSRWWZBBIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=O)OC2=C3C=COC3=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075415 | |

| Record name | 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-48-4 | |

| Record name | Isobergapten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobergapten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBERGAPTEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27X3V737WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isobergapten in Skin Disorders

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isobergapten is a naturally occurring angular furanocoumarin with significant therapeutic potential in the management of hyperproliferative and inflammatory skin disorders.[1][2] As a member of the psoralen class of compounds, its primary and most well-documented mechanism of action is through photochemotherapy (PUVA), where its photoactivation by UVA light leads to the inhibition of cell proliferation and induction of apoptosis.[2][3] Furthermore, emerging evidence, largely from related furanocoumarins, points to potent anti-inflammatory properties, primarily through the modulation of key signaling pathways such as NF-κB. This guide provides a detailed examination of these mechanisms, supported by quantitative data, comprehensive experimental protocols, and visualizations of the core signaling pathways. While much of the detailed molecular data is derived from its more extensively studied linear isomer, bergapten, the fundamental mechanisms are considered highly relevant to this compound.

Core Mechanisms of Action

This compound exerts its therapeutic effects in skin disorders through two primary, often synergistic, mechanisms:

-

Photochemotherapy-Mediated Effects: This is the classical mechanism, utilized in PUVA (Psoralen + UVA) therapy for conditions like psoriasis and vitiligo.[4]

-

Anti-inflammatory Signaling Modulation: Independent of photoactivation, this compound and related furanocoumarins can directly suppress inflammatory cascades within skin cells.[5][6][7]

Photochemotherapy: DNA Intercalation and Photoadduct Formation

Upon systemic or topical administration, this compound distributes to the skin. Its planar molecular structure allows it to intercalate between the base pairs of cellular DNA.[2][3] Subsequent exposure to long-wave ultraviolet A (UVA) radiation (320-400 nm) excites the this compound molecule, enabling it to form covalent cyclobutane-type adducts with the pyrimidine bases (thymine and cytosine) of DNA.[2][3]

This process has two main consequences relevant to skin disorders:

-

Inhibition of DNA Replication and Cell Proliferation: The formation of these bulky DNA adducts physically obstructs the action of DNA polymerase, leading to a halt in DNA replication and subsequent cell cycle arrest.[3] This anti-proliferative effect is the cornerstone of its efficacy in hyperproliferative disorders like psoriasis.[8]

-

Induction of Apoptosis: The substantial DNA damage triggers cellular stress responses and activates intrinsic apoptotic pathways, leading to programmed cell death.[3] This is crucial for eliminating the hyperproliferating keratinocytes in psoriatic plaques and malignant T-cells in cutaneous T-cell lymphoma.[3]

Anti-inflammatory Signaling Modulation

Recent research, particularly on the closely related isomer bergapten, has elucidated a potent anti-inflammatory mechanism that is independent of UVA activation. This activity is critical for mitigating the inflammatory components of disorders like psoriasis and eczema.

The primary target of this mechanism is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation.[9][10] In inflammatory skin conditions, stimuli like the cytokine IL-17A lead to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This frees the p65/p50 NF-κB dimer to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[11][12]

Bergapten has been shown to suppress the expression of Cytochrome P450 1B1 (CYP1B1) in keratinocytes.[9] This downregulation of CYP1B1 inhibits the phosphorylation of the p65 subunit of NF-κB, preventing its activation and nuclear translocation.[9][10] This blockade effectively shuts down the downstream production of inflammatory mediators. Additionally, furanocoumarins like angelicin have been shown to inhibit the phosphorylation of p38 and JNK in the MAPK pathway, further contributing to the anti-inflammatory effect.[5]

Quantitative Data

Direct quantitative data for this compound is limited in publicly accessible literature. However, data from clinical trials and in-vitro studies using its isomer, bergapten (5-methoxypsoralen or 5-MOP), provide valuable insights into the therapeutic dosages and molecular effects.

Table 1: Clinical Efficacy of Bergapten (5-MOP) in Psoriasis

| Parameter | Bergapten (5-MOP) | 8-MOP (Standard) | Outcome | Reference |

| Dosage | 1.2 mg/kg | 0.6 mg/kg | Bergapten showed comparable or superior efficacy in clearing psoriatic lesions. | [13],[14] |

| Side Effects | Minimal to no erythema, pruritus, or nausea reported. | Erythema, blistering, and pruritus are common side effects. | Bergapten demonstrates a significantly better safety profile, allowing for higher dosage and patient acceptance. | [8],[13],[14] |

Table 2: In-Vitro Anti-inflammatory Effects of Bergapten in Keratinocytes

| Treatment Group (HaCaT Cells) | Target Gene | Fold Change vs. IL-17A Control | Concentration | Reference |

| IL-17A + Bergapten | TNFA | ↓ (Significant Downregulation) | 5 µM, 10 µM | [11] |

| IL-17A + Bergapten | IL1B | ↓ (Significant Downregulation) | 5 µM, 10 µM | [11] |

| IL-17A + Bergapten | IL6 | ↓ (Significant Downregulation) | 5 µM, 10 µM | [11] |

| IL-17A + Bergapten | NFKB | ↓ (Significant Downregulation) | 5 µM, 10 µM | [11] |

| IL-17A + Bergapten | p-p65/p65 ratio | ↓ (Significant Downregulation) | 1 µM, 5 µM, 10 µM | [11] |

Visualized Mechanisms and Workflows

Diagram 1: PUVA Therapy Workflow

Caption: High-level workflow for PUVA (Psoralen + UVA) photochemotherapy.

Diagram 2: Molecular Mechanism of PUVA-Induced Apoptosis in Keratinocytes

Caption: PUVA-induced DNA damage pathway leading to apoptosis in keratinocytes.

Diagram 3: Anti-inflammatory Mechanism via NF-κB Inhibition

Caption: this compound inhibits the NF-κB pathway via CYP1B1 suppression.

Experimental Protocols

Protocol: PUVA Therapy for Psoriasis

This protocol is a representative clinical methodology for administering oral PUVA therapy.

-

Patient Evaluation:

-

Assess patient's skin type (Fitzpatrick scale I-VI).

-

Determine the Minimal Phototoxic Dose (MPD) if following the European protocol. This involves administering a standard psoralen dose and exposing small skin areas to incremental UVA doses to find the dose causing minimal erythema at 72 hours.[4]

-

Rule out contraindications (e.g., history of melanoma, pregnancy, severe liver disease).

-

-

Drug Administration:

-

UVA Exposure:

-

The patient, wearing protective goggles, stands in a calibrated PUVA cabinet equipped with UVA fluorescent bulbs.

-

The initial UVA dose is based on either skin type (U.S. protocol) or the predetermined MPD (European protocol).[4] A typical starting dose might be 0.5-2.5 J/cm².

-

Subsequent treatments are performed 2-3 times weekly, with a minimum of 48 hours between sessions.

-

-

Dose Adjustment:

-

Increase the UVA dose by a fixed increment (e.g., 0.5-1.0 J/cm²) at each session, provided no significant erythema or blistering occurs.[4]

-

The goal is to achieve a therapeutic response (clearance of psoriatic lesions) while minimizing phototoxic side effects.

-

-

Post-Treatment Care:

-

Instruct the patient to wear UVA-blocking sunglasses and avoid sun exposure for 24 hours post-treatment due to residual psoralen activity.

-

Protocol: Keratinocyte Proliferation Assay (WST-1)

This assay measures the metabolic activity of keratinocytes as an indicator of cell proliferation.

-

Cell Culture:

-

Culture human immortalized keratinocytes (HaCaT cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Seeding:

-

Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO).

-

For phototoxicity studies, irradiate the plate with a specific dose of UVA light immediately after adding this compound. Keep a non-irradiated control plate.

-

Incubate for 24-48 hours.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 2-4 hours at 37°C. The reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye.

-

Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

-

Protocol: Western Blot for NF-κB (p65) Phosphorylation

This protocol details the detection of activated NF-κB by measuring the phosphorylation of its p65 subunit.

-

Cell Treatment and Lysis:

-

Plate HaCaT cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound (e.g., 5 µM, 10 µM) for 2 hours.

-

Stimulate the cells with a pro-inflammatory agent (e.g., 20 ng/mL TNF-α or IL-17A) for 30 minutes to induce p65 phosphorylation.[10][11]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65 (Ser536) and total p65 (typically 1:1000 dilution). A loading control like β-actin (1:5000) should also be probed.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize the phospho-p65 signal to the total p65 signal to determine the relative level of activation.

-

Protocol: DNA Adduct Quantification (Generic)

Detecting specific DNA adducts requires specialized techniques like ³²P-postlabeling or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is a generalized workflow.[16][17][18]

-

Sample Preparation:

-

Treat keratinocytes or skin tissue samples with this compound followed by UVA irradiation.

-

Isolate high-purity genomic DNA using a DNA extraction kit or phenol-chloroform extraction, including an RNase treatment step to remove contaminating RNA.

-

-

DNA Hydrolysis:

-

Enzymatically digest the DNA to individual deoxynucleosides using a mixture of micrococcal nuclease, spleen phosphodiesterase, and alkaline phosphatase.

-

-

Adduct Enrichment (for ³²P-Postlabeling):

-

Enrich the adducted nucleotides from normal nucleotides using methods like nuclease P1 digestion, which removes normal 3'-mononucleotides.

-

-

Labeling and Separation:

-

For ³²P-Postlabeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P-ATP using T4 polynucleotide kinase. Separate the radiolabeled adducts by two-dimensional thin-layer chromatography (2D-TLC).[17]

-

For LC-MS/MS: Directly analyze the hydrolyzed deoxynucleosides. Separate the adducts from normal deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

-

Detection and Quantification:

-

For ³²P-Postlabeling: Detect the radiolabeled adducts on the TLC plate using autoradiography or phosphorimaging. Quantify by measuring the radioactivity of the adduct spots relative to the total amount of DNA analyzed.

-

For LC-MS/MS: As the separated components elute from the HPLC, introduce them into a tandem mass spectrometer. Use stable isotope-labeled internal standards for absolute quantification. Detect adducts based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.[18]

-

References

- 1. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H8O4 | CID 68082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 482-48-4 | Benchchem [benchchem.com]

- 4. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 5. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Methoxypsoralen (Bergapten) in photochemotherapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bergapten Ameliorates Psoriatic Skin Lesions and IL-17A-Induced Activation of the NF-κB Signaling Pathway via the Downregulation of CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Methoxypsoralen (Bergapten) for photochemotherapy. Bioavailability, phototoxicity, and clinical efficacy in psoriasis of a new drug preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dermnetnz.org [dermnetnz.org]

- 16. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Furanocoumarins and Isobergapten

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Isobergapten

Furanocoumarins are a class of naturally occurring secondary metabolites characterized by a furan ring fused with a coumarin (α‑benzopyrone) system.[1] These compounds are produced by a variety of plants, often as a defense mechanism against pathogens and herbivores, acting as phytoalexins.[2] Based on the position of the fused furan ring, they are classified as either linear (psoralen-type) or angular (angelicin-type).[1][3] this compound is an angular furanocoumarin, a derivative of the parent compound angelicin.[4] These molecules are of significant scientific interest due to their diverse pharmacological activities and their role in plant defense.[2][5] Many furanocoumarins, including this compound, are known to be phototoxic and can interact with cytochrome P450 enzymes, which has significant implications for drug metabolism.[6]

Natural Sources of this compound

This compound is found in a limited number of plant families, with the highest concentrations typically observed in the Apiaceae and Rutaceae families.[2][4] Its distribution also extends to families such as Moraceae and Fabaceae.[3][7] The concentration of this compound within a plant is not static and can be influenced by various factors, including the plant's developmental stage, environmental stress, and post-harvest conditions.[2][4] For instance, furanocoumarin levels can be higher in younger leaves and immature seeds compared to mature ones.[4]

Table 1: Natural Sources of this compound

| Plant Family | Genus | Species | Common Name / Notes | Plant Part(s) |

| Apiaceae | Heracleum | H. dissectum | - | Roots[2][6] |

| H. moellendorffii | - | -[2][6] | ||

| H. persicum | Persian Hogweed | -[8] | ||

| H. laciniatum | - | -[2] | ||

| Angelica | A. archangelica | Garden Angelica | -[9] | |

| Apium | A. graveolens | Celery | Contains various furanocoumarins[2] | |

| Petroselinum | P. crispum | Parsley | Contains various furanocoumarins[2] | |

| Pastinaca | P. sativa | Parsnip | Contains various furanocoumarins[2] | |

| Rutaceae | Citrus | C. medica | Citron | Fruits[2] |

| C. paradisi | Grapefruit | Contains various furanocoumarins[2] | ||

| Moraceae | Ficus | Ficus spp. | Fig | -[2] |

| Saxifragaceae | Bergenia | Bergenia spp. | - | -[2] |

| Malvaceae | Abutilon | A. figarianum | - | -[2] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the phenylpropanoid pathway.[1] It is a branch of angular furanocoumarin synthesis, which parallels the pathway for linear furanocoumarins.[9] The entire process begins with the amino acid L-phenylalanine and involves key intermediates such as umbelliferone and angelicin.[1] Cytochrome P450 enzymes play a crucial role in the diversification and tailoring reactions within this pathway, particularly in the formation of the furan ring and subsequent hydroxylations.[10][11]

Core Pathway to Angular Furanocoumarins

-

From L-Phenylalanine to Umbelliferone : The pathway starts with L-phenylalanine, which is converted to p-coumaroyl-CoA via the general phenylpropanoid pathway. An enzyme, p-coumaroyl CoA 2'-hydroxylase (C2'H), then catalyzes the formation of umbelliferone (7-hydroxycoumarin), which is the crucial branch-point precursor for both linear and angular furanocoumarins.[1][5]

-

Prenylation at the C-8 Position : For the synthesis of angular furanocoumarins, umbelliferone undergoes prenylation at the C-8 position.[1] This reaction is catalyzed by an aromatic prenyltransferase (PT), which transfers a dimethylallyl pyrophosphate (DMAPP) group to the C-8 position of umbelliferone to form osthenol.[5][12]

-

Furan Ring Formation : Osthenol is then converted into the dihydrofuranocoumarin intermediate, (+)-columbianetin.[1][12] This cyclization reaction is catalyzed by a cytochrome P450 enzyme known as columbianetin synthase.[1]

-

Formation of Angelicin : The final step in forming the core angular structure is the conversion of (+)-columbianetin to angelicin.[1][13] This oxidative dealkylation is catalyzed by another cytochrome P450 enzyme, angelicin synthase (AS), which belongs to the CYP71AJ subfamily.[14][15]

Final Steps to this compound

The biosynthesis from angelicin to this compound involves subsequent hydroxylation and methylation steps, analogous to the formation of other substituted furanocoumarins like isopimpinellin.[16]

-

Hydroxylation of Angelicin : Angelicin is hydroxylated at the C-5 position by a specific hydroxylase, likely a cytochrome P450 enzyme, to form 5-hydroxyangelicin (also known as sphondin).

-

O-Methylation : The hydroxyl group at the C-5 position of sphondin is then methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to yield this compound (5-methoxyangelicin).[16]

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme Class | Specific Enzyme (if identified) | Substrate | Product | Step in Pathway |

| Hydroxylase | p-Coumaroyl CoA 2'-Hydroxylase (C2'H) | p-Coumaroyl-CoA | Umbelliferone | Umbelliferone formation[5] |

| Prenyltransferase | UbiA Prenyltransferase (PT) | Umbelliferone + DMAPP | Osthenol | C-8 Prenylation[5] |

| Monooxygenase (P450) | Columbianetin Synthase | Osthenol | (+)-Columbianetin | Furan ring cyclization[1] |

| Monooxygenase (P450) | Angelicin Synthase (AS) | (+)-Columbianetin | Angelicin | Furan ring aromatization[1][14] |

| Monooxygenase (P450) | Angelicin 5-Hydroxylase (A5H) (Putative) | Angelicin | 5-Hydroxyangelicin | Hydroxylation |

| Methyltransferase | O-Methyltransferase (OMT) (Putative) | 5-Hydroxyangelicin + SAM | This compound | Methylation[16] |

Diagrams of Pathways and Workflows

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Plant Material

This protocol provides a general methodology for the extraction and purification of this compound from dried plant material, such as the roots of Heracleum species.[17][18]

1. Plant Material Preparation:

-

Collection and Drying: Collect the desired plant material (e.g., roots).[17] Air-dry the material in a shaded, well-ventilated area until a constant weight is achieved to prevent degradation of phytochemicals.[17]

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.[17][19]

2. Extraction:

-

Solvent Selection: Choose a suitable solvent. Nonpolar solvents like hexane are effective for furanocoumarins and can simplify subsequent purification steps.[18] Alternatively, methanol or ethanol can be used for broader extraction.[17]

-

Procedure (Soxhlet Extraction): Place approximately 100 g of the powdered plant material into a cellulose thimble and load it into a Soxhlet extractor.[18] Use a solvent-to-solid ratio of approximately 10:1 (v/w). Heat the solvent (e.g., hexane) to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

-

Concentration: After extraction, filter the resulting solution to remove any fine plant debris.[17] Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to yield the crude extract.[17]

3. Chromatographic Purification:

-

Column Chromatography (Initial Cleanup):

-

Prepare a silica gel (60-120 mesh) column using a non-polar solvent like hexane as the slurry and mobile phase.[17]

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually introducing ethyl acetate (e.g., 99:1, 98:2, 95:5 v/v).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 8:2) and UV visualization (at 254 nm and 365 nm).

-

Pool the fractions containing the compound of interest (this compound) based on the TLC profile.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Concentrate the pooled fractions from column chromatography.

-

Dissolve the concentrate in a suitable solvent (e.g., methanol/acetonitrile).

-

Purify the sample using a prep-HPLC system equipped with a C18 column.[17]

-

Use an isocratic or gradient mobile phase (e.g., acetonitrile:water or methanol:water) at a flow rate appropriate for the column size.

-

Monitor the elution using a UV detector at a wavelength where this compound has strong absorbance (e.g., ~311 nm).[8][20]

-

Collect the peak corresponding to the retention time of this compound.

-

4. Final Analysis and Quantification:

-

Purity Assessment: Evaporate the solvent from the collected HPLC fraction. Assess the purity of the isolated compound using analytical HPLC, which should ideally show a single, sharp peak.[17]

-

Structural Elucidation: Confirm the identity of the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR).[21]

-

Quantification: Determine the concentration of this compound in the original plant material using a validated analytical HPLC or HPTLC method with a certified reference standard.[22][23]

Protocol 2: In Vitro Functional Characterization of a Biosynthetic Enzyme (e.g., Angelicin Synthase)

This protocol outlines a general method for expressing and functionally testing a candidate cytochrome P450 enzyme, such as angelicin synthase (AS), involved in this compound biosynthesis.[5][14]

1. Gene Cloning and Heterologous Expression:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissue known to produce angular furanocoumarins (e.g., young leaves of Peucedanum praeruptorum).[14] Synthesize first-strand cDNA using a reverse transcriptase kit.

-

Gene Amplification: Design primers based on a candidate gene sequence (e.g., from a CYP71AJ subfamily). Amplify the full open reading frame (ORF) using PCR.

-

Vector Construction and Transformation: Clone the amplified ORF into a suitable expression vector (e.g., a yeast expression vector like pYES2 or a bacterial vector like pET). Transform the construct into a suitable host (e.g., Saccharomyces cerevisiae or E. coli).

2. Microsome Preparation (for Yeast Expression):

-

Cultivation and Induction: Grow the transformed yeast cells in an appropriate selection medium. Induce protein expression by adding galactose to the medium.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in an extraction buffer containing protease inhibitors and osmotic support (e.g., sorbitol). Lyse the cells using glass beads and vigorous vortexing.

-

Microsome Isolation: Centrifuge the lysate at low speed to remove cell debris. Collect the supernatant and perform ultracentrifugation (e.g., at 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound P450 enzyme.

-

Resuspension: Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol) and determine the total protein concentration.

3. In Vitro Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:

-

Microsomal protein (e.g., 50-100 µg)

-

NADPH-cytochrome P450 reductase (if not co-expressed)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

-

The substrate: (+)-columbianetin (dissolved in a solvent like DMSO).

-

-

Initiation and Incubation: Pre-incubate the mixture at a suitable temperature (e.g., 30°C). Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Reaction Termination and Extraction: After a set incubation time (e.g., 1-2 hours), stop the reaction by adding a solvent like ethyl acetate. Vortex thoroughly to extract the products.

-

Sample Analysis: Centrifuge to separate the phases. Transfer the organic (ethyl acetate) layer to a new tube and evaporate to dryness. Re-dissolve the residue in a small volume of methanol or acetonitrile.

4. Product Identification:

-

Analyze the reaction products using HPLC or LC-MS.

-

Compare the retention time and mass spectrum of the product with an authentic standard of angelicin to confirm the enzyme's function as angelicin synthase.[14]

References

- 1. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest [mdpi.com]

- 2. This compound | 482-48-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three types of enzymes complete the furanocoumarins core skeleton biosynthesis in Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C12H8O4 | CID 68082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Diversity of P450 enzymes in the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. The biosynthesis of isopimpinellin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound | CAS 482-48-4 | Cayman Chemical | Biomol.com [biomol.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A method for quantitative determination of furanocoumarins in capsules and tablets of phytochemical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Isobergapten: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanocoumarins, a class of naturally occurring heterocyclic compounds, have long been a subject of scientific scrutiny owing to their diverse and potent pharmacological activities. Predominantly found in plants of the Apiaceae and Rutaceae families, these molecules are characterized by a furan ring fused with a coumarin scaffold. Isobergapten, an angular furanocoumarin, has emerged as a compound of significant interest due to its promising therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Pharmacological Properties of this compound

This compound exhibits a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. These properties are underpinned by its ability to interact with various molecular targets and modulate key cellular signaling pathways.

Anticancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. Its mechanisms of action are multifaceted, involving DNA intercalation, induction of apoptosis, and modulation of critical signaling pathways that govern cell survival and proliferation.

Mechanism of Action:

-

DNA Intercalation: Like other furanocoumarins, the planar structure of this compound allows it to intercalate between DNA base pairs. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis[1][2][3][4][5].

-

Modulation of Signaling Pathways:

-

p53 Pathway: this compound is believed to activate the p53 tumor suppressor pathway. Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is irreparable[6][7][8][9]. Bergapten, a closely related furanocoumarin, has been shown to enhance p53 gene expression[6][8][9].

-

PI3K/Akt Pathway: this compound has been implicated in the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition by this compound can promote apoptosis in cancer cells[10][11][12][13][14].

-

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways.

Mechanism of Action:

-

NF-κB Pathway: this compound is thought to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules[15][16][17][18]. Bergapten has been shown to suppress the activation of the JAK/STAT pathway, which is upstream of NF-κB, and reduce the production of inflammatory mediators like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages[19][20].

Antioxidant Activity

This compound possesses significant antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative stress, a key contributor to various pathologies.

Antimicrobial Activity

This compound has demonstrated activity against a range of pathogenic microorganisms.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Its antioxidant and anti-inflammatory activities are thought to contribute to its neuroprotective effects[21][22][23].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activities of this compound and related furanocoumarins.

Table 1: Anticancer Activity of Furanocoumarins

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | HeLa (Cervical Cancer) | Antiproliferative | 4.58 - 18.23 µg/mL | [24] |

| Bergapten | Saos-2 (Osteosarcoma) | MTT Assay | 40.05 µM | [25] |

| Bergapten | HT-29 (Colon Cancer) | MTT Assay | 332.4 µM | [25] |

| Bergapten | SW620 (Colon Cancer) | MTT Assay | 354.5 µM | [25] |

| Bergapten | HOS (Osteosarcoma) | MTT Assay | 257.5 µM | [25] |

| Bergapten | RPMI8226 (Multiple Myeloma) | MTT Assay | 1272 µM | [25] |

| Bergapten | U266 (Multiple Myeloma) | MTT Assay | 1190 µM | [25] |

| Bergapten | MK-1 (Gastric Cancer) | Antiproliferative | 193.0 µM | [25] |

| Bergapten | HeLa (Cervical Cancer) | Antiproliferative | 43.5 µM | [25] |

| Bergapten | B16F10 (Murine Melanoma) | Antiproliferative | >462.0 µM | [25] |

Table 2: Anti-inflammatory Activity of Furanocoumarins

| Compound | Cell Line | Stimulant | Inhibitory Effect | IC50 Value | Reference |

| Bergapten | RAW264.7 | LPS | Inhibition of NO production | - | [19] |

| Bergapten | RAW264.7 | LPS | Inhibition of TNF-α, IL-1β, IL-6 | - | [20] |

| Bergapten | - | Heat-induced egg albumin denaturation | Protein denaturation inhibition | 5.34 ± 0.30 μg/ml | [19] |

| Bergapten | - | Heat-induced bovine serum albumin denaturation | Protein denaturation inhibition | 12.18 ± 0.20 μg/ml | [19] |

Table 3: Other Pharmacological Activities of this compound

| Activity | Assay | IC50 Value | Reference |

| Antioxidant | DPPH radical scavenging | - | - |

| α-Glucosidase Inhibition | α-Glucosidase from Saccharomyces cerevisiae | - | - |

| Antimicrobial (MIC) | Staphylococcus aureus | - | - |

| Antimicrobial (MIC) | Bacillus cereus | - | - |

| Antimicrobial (MIC) | Escherichia coli | - | - |

| Antimicrobial (MIC) | Salmonella typhi | - | - |

Table 4: Pharmacokinetic Parameters of Furanocoumarins (Byakangelicol in Rats)

| Parameter | Oral Administration (15 mg/kg) | Intravenous Administration (5 mg/kg) |

| Cmax (ng/mL) | 138.2 ± 25.6 | 1852.4 ± 312.8 |

| Tmax (h) | 0.28 ± 0.12 | 0.083 |

| AUC(0-t) (ng·h/mL) | 315.7 ± 58.9 | 2318.6 ± 452.1 |

| AUC(0-∞) (ng·h/mL) | 328.4 ± 61.3 | 2345.7 ± 460.3 |

| t1/2 (h) | 1.8 ± 0.5 | 1.5 ± 0.4 |

| CL (L/h/kg) | 45.7 ± 8.2 | 2.1 ± 0.4 |

| Vz (L/kg) | 121.8 ± 32.5 | 4.8 ± 1.1 |

| F (%) | 3.6 | - |

| Data for Byakangelicol, a related furanocoumarin, is provided as a reference due to the limited availability of specific pharmacokinetic data for this compound.[6] |

Detailed Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions from the stock solution.

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of each sample dilution with 100 µL of the DPPH solution. A blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox) should be included.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. Determine the IC50 value.

α-Glucosidase Inhibitory Assay

Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia. The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to release p-nitrophenol, a yellow-colored product.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8).

-

Prepare a solution of the substrate pNPG in the same buffer.

-

Prepare various concentrations of this compound.

-

-

Reaction Mixture: In a 96-well plate, pre-incubate 50 µL of the this compound solution with 50 µL of the α-glucosidase solution for 10 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Stop Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.

Western Blot Analysis for Signaling Pathway Proteins

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p-Akt, Akt, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT Language)

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: p53 Signaling Pathway Activation by this compound.

Caption: Inhibition of the PI3K/Akt Signaling Pathway by this compound.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the anticancer properties of this compound.

Caption: Experimental Workflow for Anticancer Drug Discovery with this compound.

Conclusion

This compound, a naturally occurring furanocoumarin, presents a compelling profile of pharmacological activities with significant therapeutic potential. Its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects are supported by a growing body of evidence. The ability of this compound to modulate multiple critical signaling pathways, including the p53, PI3K/Akt, and NF-κB pathways, underscores its potential as a lead compound for the development of novel therapeutics. Further research, particularly in the areas of in vivo efficacy, pharmacokinetics, and safety profiling, is warranted to fully elucidate the clinical utility of this promising natural product. This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.

References

- 1. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Intercalation into DNA is not required for inhibition of topoisomerase I by indolocarbazole antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence that bergapten, independently of its photoactivation, enhances p53 gene expression and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medium.com [medium.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted inhibition of the PTEN/PI3K/AKT pathway by YSV induces cell cycle arrest and apoptosis in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. iscaconsortium.org [iscaconsortium.org]

- 19. researchgate.net [researchgate.net]

- 20. Bergapten prevents lipopolysaccharide-induced inflammation in RAW264.7 cells through suppressing JAK/STAT activation and ROS production and increases the survival rate of mice after LPS challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The neuroprotective effects of α-iso-cubebene on dopaminergic cell death: involvement of CREB/Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. europeanreview.org [europeanreview.org]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to Isobergapten: Chemical Structure, Properties, and Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobergapten, a naturally occurring angular furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological properties. Predominantly found in plants of the Apiaceae and Rutaceae families, this secondary metabolite exhibits a range of biological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, natural sources, and biosynthesis of this compound. Furthermore, it delves into its pharmacological activities, elucidating the underlying molecular mechanisms and signaling pathways. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound, with the IUPAC name 5-methoxyfuro[2,3-h]chromen-2-one, is classified as an angular furanocoumarin.[1] Its chemical structure consists of a furan ring fused to a coumarin backbone at the h-face (C7-C8 bond), with a methoxy group at the C5 position.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 5-methoxyfuro[2,3-h]chromen-2-one[2] |

| Molecular Formula | C₁₂H₈O₄[2] |

| SMILES | COC1=C2C=CC(=O)OC2=C3C=COC3=C1[2] |

| InChI Key | AJSPSRWWZBBIOR-UHFFFAOYSA-N[2] |

| CAS Number | 482-48-4[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 216.19 g/mol | [2] |

| Appearance | White to Off-White Needle-like Crystals | [1] |

| Melting Point | 222 °C | [3] |

| Boiling Point | 412.4 ± 45.0 °C (Predicted) | [1] |

| Solubility | Soluble in DMSO, methanol, ethanol, and other organic solvents. Practically insoluble in water. | [4][5] |

| UV λmax | 223, 251, 267, 311 nm | [4] |

Natural Occurrence and Biosynthesis

This compound is a secondary metabolite found in a variety of plant species, with a notable presence in the Apiaceae (carrot or parsley family) and Rutaceae (citrus family) families.[1] It has been isolated from plants such as Heracleum persicum and Heracleum maximum.[2]

The biosynthesis of this compound is a branch of the larger phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites.[2] The process begins with the amino acid phenylalanine and proceeds through multiple enzymatic steps to form the furanocoumarin scaffold.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for drug development.

Anticancer Activity

This compound has demonstrated notable anticancer and anti-proliferative properties against various cancer cell lines, including those of the breast, prostate, and colon.[2] Its mechanisms of action in cancer cells are multifaceted and include the induction of apoptosis (programmed cell death).[2]

One of the key signaling pathways implicated in the anticancer effect of the related furanocoumarin, bergapten, is the PI3K/Akt/GSK-3β pathway.[6][7] Inhibition of this pathway by bergapten leads to an altered Bax/Bcl-2 ratio, triggering the caspase cascade and subsequent apoptosis in cancer cells.[7]

Anti-inflammatory Activity

This compound possesses significant anti-inflammatory properties.[1] Studies on the related compound bergapten have shown that it can decrease the expression of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][4] The anti-inflammatory effects are mediated through the modulation of the NF-κB and MAPK signaling pathways.[8]

Antioxidant Activity

This compound exhibits antioxidant activity by scavenging free radicals.[4] In cell-free assays, it has been shown to scavenge DPPH radicals with an IC₅₀ value of 28.6 µM.[4][6]

Antimicrobial Activity

This compound is active against a range of bacteria, including Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Salmonella enteritidis, with minimum inhibitory concentrations (MICs) of 125 µg/ml for all.[4][6]

Neuroprotective Properties

Emerging research suggests that furanocoumarins may possess neuroprotective properties.[[“]][[“]] One of the key signaling pathways involved in neuronal survival is the cAMP response element-binding protein (CREB) pathway.[11][12] Activation of CREB promotes the expression of genes involved in neuronal survival and plasticity. While direct evidence for this compound is still being investigated, it is hypothesized to exert neuroprotective effects through the modulation of such pro-survival pathways.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the free radical scavenging capacity of this compound.

Materials:

-

This compound solution (in methanol or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

-

Ascorbic acid (positive control)

-

Methanol or ethanol

-

96-well microplate or spectrophotometer

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound and ascorbic acid in the chosen solvent.

-

In a 96-well plate, add 100 µL of each dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution. A blank should be prepared with the solvent alone.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [((A_control - A_sample) / A_control)] x 100

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

96-well microtiter plate

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Dispense 50 µL of MHB into each well of a 96-well plate.

-

Add 50 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the diluted bacterial suspension to each well.

-

Include a positive control (bacteria without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of significant pharmacological activities. Its anticancer, anti-inflammatory, and potential neuroprotective effects, mediated through various signaling pathways, highlight its therapeutic potential. The experimental protocols provided in this guide offer a foundation for researchers to further investigate and harness the properties of this compound for the development of novel therapeutic strategies. Further in-depth studies, particularly in vivo and clinical trials, are warranted to fully elucidate its efficacy and safety profile for human use.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. Isoginkgetin Induces Caspase Cascade Activation and Cell Apoptosis via JNK Signaling in Oral Cancer [jcancer.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. consensus.app [consensus.app]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile and Phototoxicity of Isobergapten: A Technical Guide

Abstract: Isobergapten, a naturally occurring angular furanocoumarin found in various plant families, is recognized for its significant biological activity. As with other furanocoumarins, its toxicological profile is intrinsically linked to its photosensitizing properties. This technical guide provides an in-depth review of the known toxicological and phototoxic effects of this compound. It covers mechanisms of action, summarizes key quantitative data, and details standardized experimental protocols for phototoxicity assessment. This document is intended for researchers, scientists, and drug development professionals working with or investigating this compound.

Introduction

This compound (5-methoxyangelicin) is an angular furanocoumarin, a class of organic compounds produced as secondary metabolites by a variety of plants, particularly in the Apiaceae and Rutaceae families.[1] Furanocoumarins are characterized by a furan ring fused with a coumarin.[1] These compounds are of significant scientific interest due to their wide range of biological activities, including antimicrobial and anticancer effects.[1][2]

A defining characteristic of many furanocoumarins, including this compound, is their phototoxicity.[1] This property, harnessed in therapies like PUVA (Psoralen + UVA) for skin disorders, is also a primary toxicological concern.[1] The mechanism involves the absorption of ultraviolet A (UVA) radiation, which activates the molecule, leading to cellular damage.[1] Furthermore, some furanocoumarins are known to inhibit crucial metabolic enzymes like cytochrome P450, leading to potential drug-food and drug-herb interactions.[1][3] This guide synthesizes the current understanding of this compound's toxicological profile, with a strong emphasis on its phototoxic mechanisms and the methodologies used for its evaluation.

General Toxicological Profile

The available toxicological data for this compound primarily focuses on its effects when activated by UV light. Information on its systemic toxicity in the absence of photoactivation is limited.

2.1 Acute Toxicity Specific oral or dermal LD50 values for this compound are not well-documented in the public literature. However, aggregated GHS information from ECHA C&L Inventory classifies this compound as a substance that may cause an allergic skin reaction (Skin Sensitization, Category 1).[3] Furocoumarin-containing plants are known to cause skin reactions, including stomach ache and painful skin inflammation (phytophotodermatitis), when contact is combined with sun exposure.[3][4]

2.2 Genotoxicity Furanocoumarins as a class are known to be photogenotoxic.[3] Their mechanism involves intercalating between the base pairs of DNA.[3] Upon irradiation with UVA light, they form covalent photoadducts with pyrimidine bases, which can lead to mutations.[3] Data specifically addressing the genotoxicity of this compound in the absence of UVA light is scarce.

2.3 Carcinogenicity Similar to their genotoxicity, the carcinogenicity of furanocoumarins is primarily linked to photoactivation (photocarcinogenicity).[3] The furocoumarin 8-methoxypsoralen is classified as carcinogenic to humans, and animal studies have shown other furanocoumarins to be carcinogenic when combined with UVA radiation.[3] While this compound's potential for photocarcinogenicity is a concern due to its mechanism of action, it is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), suggesting a lack of evidence for carcinogenicity without UV exposure.[4]

2.4 Reproductive and Developmental Toxicity No dedicated studies on the reproductive or developmental toxicity of this compound were identified in a review of the available literature. Assessing these endpoints would require further investigation following standardized guidelines, such as those from the OECD.[5][6]

Phototoxicity of this compound

The most significant toxicological property of this compound is its phototoxicity, a non-immunologic inflammatory skin reaction triggered by the combination of the chemical and UVA radiation.[1]

3.1 Mechanism of Action The phototoxicity of furanocoumarins is initiated by the absorption of long-wave UV radiation (UVA, 320-400 nm). This elevates the molecule from its ground state to an excited singlet state, which then transitions to a more stable, longer-lived excited triplet state. From this triplet state, the molecule can induce cellular damage via two primary pathways.[7][8]

-

Type I Mechanism: The excited furanocoumarin directly reacts with biological substrates. Its primary target is DNA, where it intercalates between base pairs and, upon photoactivation, forms covalent monoadducts with pyrimidine bases. Difunctional furanocoumarins can absorb a second photon to form interstrand cross-links, which are particularly cytotoxic.[3][8]

-

Type II Mechanism: The excited furanocoumarin transfers its energy to molecular oxygen (O₂), generating highly reactive oxygen species (ROS), most notably singlet oxygen (¹O₂).[8] Singlet oxygen can then oxidize various cellular components, including lipids, proteins, and amino acids, leading to widespread cellular damage and triggering inflammatory and apoptotic pathways.[8][9]

3.2 Experimental Protocols: 3T3 Neutral Red Uptake Phototoxicity Test The most widely accepted in vitro method for assessing phototoxic potential is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, as specified in the OECD Test Guideline 432.[10][11]

Objective: To compare the cytotoxicity of a test substance in the presence versus the absence of a non-cytotoxic dose of simulated solar light.[10][12]

Methodology:

-

Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured and seeded into two 96-well microplates and allowed to form monolayers over 24 hours.[10]

-

Pre-incubation: The culture medium is replaced with a medium containing one of eight different concentrations of the test article (e.g., this compound). The cells are incubated for one hour.[12]

-

Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation (typically 5 J/cm²), while the second identical plate is kept in the dark as a control (-UVA).[13]

-

Post-incubation: The treatment medium is removed from both plates and replaced with fresh culture medium. The plates are then incubated for another 18-24 hours.[10]

-

Neutral Red Uptake (NRU): The medium is replaced with a solution containing Neutral Red, a vital dye that accumulates in the lysosomes of living cells. After a 3-hour incubation, the cells are washed, and the incorporated dye is extracted.[12]

-

Measurement & Analysis: The amount of extracted dye is quantified using a spectrophotometer. Cell viability is calculated for each concentration relative to untreated controls. The IC50 value (the concentration that reduces cell viability by 50%) is determined for both the irradiated (+UVA) and non-irradiated (-UVA) conditions.[10]

-

Evaluation: The phototoxic potential is evaluated by comparing the two IC50 values. A Photo-Irritation-Factor (PIF) or Mean Photo Effect (MPE) is calculated to classify the substance.[13]

Quantitative Toxicological and Biological Activity Data

The following table summarizes the available quantitative data for this compound. It is important to note the absence of classical toxicological endpoints like LD50 and No-Observed-Adverse-Effect Level (NOAEL).

| Parameter | Value | Assay / Model | Reference |

| Enzyme Inhibition | |||

| α-Glucosidase IC50 | 0.385 µM | Cell-free assay | [2] |

| Antioxidant Activity | |||

| DPPH Radical Scavenging IC50 | 28.6 µM | Cell-free assay | [2] |

| Antimicrobial Activity | |||

| Minimum Inhibitory Conc. (MIC) | 125 µg/ml | Against S. aureus, B. cereus, P. aeruginosa, S. entritidis | [2] |

| In Vivo Photodynamic Activity | |||

| Anti-tumor Dose | 0.5 mg/kg | B16/F10 murine melanoma model (in combination with UVA) | [2][14] |

Summary and Conclusion

This compound is a biologically active angular furanocoumarin whose toxicological profile is dominated by its phototoxic properties. The primary mechanism of this phototoxicity involves the formation of DNA adducts and the generation of reactive oxygen species following activation by UVA radiation.[3][8] This activity is responsible for both its potential therapeutic applications in photochemotherapy and its risk of causing phytophotodermatitis upon unintended sun exposure.[1][3]

While this compound has demonstrated anti-tumor effects in vivo when combined with UVA, there is a significant lack of data on its systemic toxicity, including acute toxicity, carcinogenicity without photoactivation, and reproductive toxicity.[2] For drug development professionals, the key considerations are its potential for skin sensitization and the necessity of assessing phototoxicity using standardized protocols like the 3T3 NRU assay. Further research is required to establish a complete safety profile, especially regarding long-term exposure and systemic effects in the absence of light.

References

- 1. This compound | 482-48-4 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C12H8O4 | CID 68082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB006431) - FooDB [foodb.ca]

- 5. Reproductive and developmental toxicity screening study of an acetone extract of rosemary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alit-tech.com [alit-tech.com]

- 7. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 12. Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). - IVAMI [ivami.com]

- 13. iivs.org [iivs.org]

- 14. This compound | CAS 482-48-4 | Cayman Chemical | Biomol.com [biomol.com]

An In-depth Technical Guide on Isobergapten's Interaction with Cellular Enzymes and DNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isobergapten, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse biological activities, including its interactions with crucial cellular components like enzymes and DNA. This technical guide provides a comprehensive overview of the current understanding of these interactions, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of involved signaling pathways. As a member of the furanocoumarin class, this compound's primary mechanisms of action involve the inhibition of cellular enzymes, particularly cytochrome P450s, and covalent modification of DNA upon photoactivation.[1] These interactions underpin its potential therapeutic applications, including anti-cancer and anti-proliferative effects.[2][3] This guide aims to serve as a valuable resource for researchers and professionals in drug development by consolidating key technical information on this compound's molecular interactions.

Interaction with Cellular Enzymes

This compound, like other furanocoumarins, is known to interact with and inhibit various cellular enzymes, most notably the cytochrome P450 (CYP) superfamily of enzymes.[1][2] These enzymes play a critical role in the metabolism of a wide range of xenobiotics, including drugs. Inhibition of CYP enzymes by compounds like this compound can lead to significant drug-drug interactions.[1]

Cytochrome P450 Inhibition

While specific quantitative data for this compound's inhibition of cytochrome P450 enzymes is limited in the currently available literature, data from its close structural isomer, bergapten, provides valuable insight into its potential inhibitory activity. Bergapten has been shown to be a potent inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a large number of pharmaceuticals.

Table 1: Quantitative Data on Furanocoumarin-Mediated Enzyme Inhibition

| Compound | Enzyme | Inhibition Parameter | Value (µM) | Comments |

| Bergapten | CYP3A4 | IC50 | 1.8 ± 0.2 | Competitive inhibition. Data serves as a proxy for this compound due to structural similarity. |

| Paradisin-A | CYP3A4 | IC50 | 1.2 | A potent furanocoumarin inhibitor from grapefruit juice.[4] |

| 6',7'-Dihydroxybergamottin | CYP3A4 | IC50 | ~1.0 | Major furanocoumarin in grapefruit juice and a mechanism-based inactivator.[5] |

| Bergapten | CYP1B1 (EROD activity) | IC50 | 13.86 | Substrate-dependent inhibition.[4] |

| Paradisin-A | CYP1B1 (EROD activity) | IC50 | 3.56 ± 0.12 | [4] |

Disclaimer: The IC50 value for Bergapten is used as an estimate for this compound's potential activity due to a lack of specific data for this compound. Structural similarities suggest comparable, but not identical, inhibitory profiles.

Experimental Protocol: CYP3A4 Inhibition Assay

This protocol outlines a common in vitro method to determine the inhibitory potential of a compound like this compound on human CYP3A4 activity using a fluorescent probe.

Materials:

-

Human liver microsomes (HLM) or recombinant human CYP3A4

-

CYP3A4 substrate (e.g., midazolam or testosterone)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., ketoconazole)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Preparation of Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, HLM or recombinant CYP3A4, and the NADPH regenerating system.

-

Pre-incubation with Inhibitor: Add varying concentrations of this compound (or the positive control) to the wells. Include a vehicle control (DMSO). Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the CYP3A4 substrate to each well.

-

Incubation: Incubate the reaction plate at 37°C for a specific duration (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite using a validated LC-MS/MS method.

-